N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions. One common method includes the reaction of 6-chloro-1,3-benzothiazol-2-amine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Chemical Reactions Analysis
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other benzothiazole derivatives, such as:
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 6-chloro-1,3-benzothiazol-2-amine
- 6-methyl-4-oxo-4H-chromene-2-carboxylic acid
These compounds share similar structural features but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C18H11ClN2O3S |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H11ClN2O3S/c1-9-2-5-14-11(6-9)13(22)8-15(24-14)17(23)21-18-20-12-4-3-10(19)7-16(12)25-18/h2-8H,1H3,(H,20,21,23) |
InChI Key |
ZGGBAIKVDTVUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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